Spirostan-3,6-diol
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Overview
Description
The compound (1R,2S,4S,5’R,7S,8R,9S,12S,13R,16S,18S,19R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16,19-diol is a complex organic molecule characterized by its unique spiro structure and multiple chiral centers. This compound is notable for its intricate molecular architecture, which includes a spiro linkage between two cyclic systems, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5’R,7S,8R,9S,12S,13R,16S,18S,19R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16,19-diol typically involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: The replacement of one functional group with another, which can occur through nucleophilic or electrophilic mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding spiro compounds and their behavior in various chemical reactions.
Biology
In biology, the compound’s interactions with biological molecules and its potential as a bioactive agent are of interest. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s unique properties can be leveraged for the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,2S,4S,5’R,7S,8R,9S,12S,13R,16S,18S,19R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16,19-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its role in a particular biological or chemical system.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,4S,7S,8R,9S,12S,13E,17R,19S,20S)-7-Isobutyl-9,10,14,25-tetramethyl-3,5,18-trioxo-27-oxa-6-azahexacyclo[18.6.1.02,19.04,8.04,12.021,26]heptacosa-10,13,21,23,25-pentaene-17,22,23,24-tetra yl tetraacetate
- (1R,2S,4S,6R,7S,8R,9S,12S,13S)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-ol
Uniqueness
The uniqueness of (1R,2S,4S,5’R,7S,8R,9S,12S,13R,16S,18S,19R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16,19-diol lies in its specific spiro structure and the precise arrangement of its chiral centers. This configuration imparts unique chemical and physical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H44O4 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol |
InChI |
InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27?/m1/s1 |
InChI Key |
PZNPHSFXILSZTM-PFDNCDRMSA-N |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1 |
Synonyms |
5 beta-spirostane-3 beta,6 alpha-diol ruizgenin ruizgenin, (3beta,5alpha,6alpha,25R)-isomer ruizgenin, (3beta,5alpha,6alpha,25S)-isomer ruizgenin, (3beta,5alpha,6beta,25R)-isome |
Origin of Product |
United States |
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